molecular formula C8H10N2O2 B027261 Ethyl 2-aminonicotinate CAS No. 13362-26-0

Ethyl 2-aminonicotinate

Cat. No. B027261
CAS RN: 13362-26-0
M. Wt: 166.18 g/mol
InChI Key: KIAGEDYOPMHRRB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ethyl 2-aminonicotinate derivatives often involves the interaction of nicotinic acid derivatives with various reagents to introduce the ethyl and amino groups at specific positions on the nicotinic acid scaffold. For example, ethyl 6-aminonicotinate acyl sulfonamides, potent antagonists of the P2Y12 receptor, were synthesized by modifying the nicotinic acid moiety, showcasing the synthetic versatility of ethyl 2-aminonicotinate derivatives (Bach et al., 2013).

Molecular Structure Analysis

Structural analyses, including X-ray crystallography, have been used to elucidate the molecular structure of ethyl 2-aminonicotinate derivatives. The crystal structure of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate provided insights into the compound's conformation, highlighting the importance of molecular structure studies in understanding the compound's chemical behavior (Sapnakumari et al., 2014).

Chemical Reactions and Properties

Ethyl 2-aminonicotinate participates in various chemical reactions, contributing to its wide application in synthetic chemistry. For instance, it has been used in the synthesis of monoazo disperse dyes from nicotinic acid derivatives, demonstrating its reactivity and functional group compatibility in complex organic transformations (Alnajjar et al., 2013).

Scientific Research Applications

  • Carboxyl-Protecting Group in Peptide Synthesis : The 2-(diphenylphosphino)ethyl group (DPPE) is recognized as a stable and effective carboxyl-protecting group for amino acids and peptides, facilitating advancements in peptide synthesis (Chantreux, Gamet, Jacquier, & Verducci, 1984) (source).

  • Synthesis of Polycondensed Heterocyclic Systems : Ethyl isonicotinate reacts with tertiary cyanoacetylenic alcohols to produce novel polycondensed heterocyclic systems, offering potential in pharmaceutical and chemical synthesis (Trofimov et al., 2012) (source).

  • Synthesis of New Heterocyclic Compounds : Research has led to the synthesis of ethyl 2-aminooxymethyl-6-phenylnicotinate hydrochloride, a new heterocyclic compound, which holds promise for various chemical applications (Markova, Ostroumova, Lebedeva, & Shchukina, 1970) (source).

  • Anti-Proliferative Activity in Cancer Research : Derivatives like 5-(2-amino-3-pyridyl)-2-thioxo-3H-1,3,4-oxadiazole have been shown to exhibit anti-proliferative activity in vitro, with potential implications in cancer treatment (Liszkiewicz, Kowalska, Wietrzyk, & Opolski, 2003) (source).

  • Carboxy-Group Protection in Peptide Synthesis : The 2-(p-nitrophenylthio)ethyl group has shown advantages in carboxy-group protection for peptide synthesis, with selective removal by alkali treatment (Amaral, 1969) (source).

  • Wittig Reaction in Organic Synthesis : The Wittig reaction of fluorinated amides with phosphorane 3 (R = Et) results in the synthesis of fused pyridine derivatives, expanding the toolbox for organic chemists (Latham, Murphy, & Stanforth, 1995) (source).

  • Bohlmann-Rahtz Pyridine Synthesis : The microwave-assisted Bohlmann-Rahtz synthesis has been utilized to create highly substituted 2-aminonicotinates, demonstrating efficiency in chemical synthesis (Bagley, Alnomsy, & Temple, 2016) (source).

  • Electrocatalytic Carboxylation : Electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in ionic liquids has shown high yield and selectivity for 6-aminonicotinic acid synthesis, important for green chemistry applications (Feng, Huang, Liu, & Wang, 2010) (source).

  • Pharmacological Studies : Compounds like antrafenine, a 4-substituted phenyl-1-piperazinyl alkyl 2-aminobenzoate, have been shown to exhibit significant analgesic activity, demonstrating its potential in pharmacological research (Manoury et al., 1979) (source).

Safety And Hazards

Ethyl 2-aminonicotinate is associated with certain hazards. It is irritating to eyes, respiratory system, and skin . Safety precautions include avoiding breathing dust and contact with skin and eyes. Protective clothing, gloves, safety glasses, and dust respirator are recommended .

properties

IUPAC Name

ethyl 2-aminopyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-2-12-8(11)6-4-3-5-10-7(6)9/h3-5H,2H2,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIAGEDYOPMHRRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50498099
Record name Ethyl 2-aminopyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50498099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-aminonicotinate

CAS RN

13362-26-0
Record name Ethyl 2-aminopyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50498099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-Aminonicotinate
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Synthesis routes and methods I

Procedure details

A solution of 2-aminonicotinic acid (2.0 g, 14.4 mmol) in anhydrous EtOH (70 mL) and concentrated sulfuric acid (14 mL) was heated to reflux for 16 h. The solution was concentrated under reduced pressure, neutralized with saturated aqueous Na2CO3 (50 mL) and extracted with CH2Cl2 (3×50 mL). The combined organic phases were dried (MgSO4), filtered and concentrated to give 2-aminonicotinic acid ethyl ester as a yellow solid (1.74 g, 74%). 1H NMR (CDCl3) δ 1.40 (t, 3H, J=6.0 Hz), 4.34 (q, 2H, J=7.0 Hz), 6.41 (br s, 2H (NH2)), 6.63 (m, 1H), 8.14 (d, 1H, J=7.8 Hz), 8.22 (s, 1H).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
14 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A 60% sodium hydride suspension in mineral oil (1.28 g, 32 mMol) was added to a stirring suspension of 2-aminonicotinic acid (4.21 g, 30 mMol) in DMF (50 mL), and the mixture was gently heated until gas evolution was observed. The suspension was stirred at room temperature for 4 hours, after which a homogeneous amber solution was observed. Iodoethane (4.75 g, 30 mMol) was added, and the mixture was allowed to stir overnight at room temperature. The solution was concentrated in-vacuo, the residue was taken up in 9:1 ethyl acetate/hexane (200 mL), washed with water (5×50 mL), and brine (50 mL), dried over sodium sulfate, then concentrated in-vacuo. The residue was purified over silica gel, eluting with 25%–50% ethyl acetate/hexane, to yield 3.6 g of colorless solids as product. NMR (500 MHz, DMSO) δ 8.20 (dd, 1H, J=5 Hz, 2 Hz), 8.06 (dd, 1H, J=8 Hz, 2 Hz), 7.16 (s, 2H), 6.63 (dd, 1H, J=8 Hz, 5 Hz), 4.28 (q, 2 H, J=7 Hz), 1.30 (t, 3H, J=7 Hz). Yield=72%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
oil
Quantity
1.28 g
Type
reactant
Reaction Step One
Quantity
4.21 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
4.75 g
Type
reactant
Reaction Step Two
Yield
72%

Synthesis routes and methods III

Procedure details

EtOH (500 mL) was added to 2-amino-nicotinic acid (25 g), followed by H2SO4 (25 mL, conc), and the mixture stirred at 75° C. overnight. The reaction mixture was then redissolved in H2O, neutralized with Na2CO3 (aq), and the resulting precipitate filtered and dried to provide 2-amino-nicotinic acid ethyl ester, which was used without further purification.
Name
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

Absolute ethanol (10 mL) was added to 2-aminonicotinic acid (120, commercially available) (3.9 g, 28 mmol). To the resulting stirred mixture was added H2SO4 (96%, 5 mL). The mixture was heated and refluxed at 120° C. for ~4 h. The suspension was cooled to room temperature, poured over ice (30 g), and neutralized to pH 5 using solid Na2CO3. The aqueous suspension was extracted with EtOAc (3×25 mL). These combined organic extracts were washed with water (3×30 mL), dried (Na2SO4), and rota-evaporated to dryness, leaving the title compound as off-white crystals (2.8 g, 60%); mp 90.5°-92.5° C. (Lit., 94°-95° C., Hirai, E., Chem. Pharm. Bull. 14:861 (1966)). 1H NMR (CDCl3): δ1.38 (t, J=7.2, 3, CH3CH2), 4.34 (q, J=7.2, 2, CH3CH2O), 6.40 (bm, 2, NH2), 6.62 (dd, J1 =4.9, J2 =7.8, 1, H-4), 8.14 (dd, J1 =1.0, J2 =8.4, 1, H-5), 8.21 (dd, J1 =1.2, J2 =3.8, 1, H-6).
Name
Quantity
5 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
reactant
Reaction Step Four
Yield
60%

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
39
Citations
EJ Latham, SM Murphy, SP Stanforth - Tetrahedron, 1995 - Elsevier
… Pyridine derivative 11 yielded only ethyl 2-aminonicotinate with phosphorane 3 (R = Et). Compounds 8 and 10 gave the fused pyridine derivatives 14 and 15 respectively when treated …
Number of citations: 5 www.sciencedirect.com
E Hirai - Chemical and pharmaceutical bulletin, 1966 - jstage.jst.go.jp
… l—Methyl Betaine of Z-Aminonicotinic Acid—MThe betaine was synthesized from ethyl 2—aminonicotinate by a similar method to that of l—methyl betaine of 4—amin0-5—carboxy—Z—…
Number of citations: 10 www.jstage.jst.go.jp
D Chen, Y Chen, D Yang, Z Zheng… - Journal of Heterocyclic …, 2021 - Wiley Online Library
… Then filtered, and the filter cake was washed by water, the solvent was dried to obtain ethyl 2-aminonicotinate (2). White solid; yield 98.08%; 1 H NMR (400 MHz, CDCl 3 -d) δ: 8.26 (dd, …
Number of citations: 6 onlinelibrary.wiley.com
EM Hawes, DG Wibberley - Journal of the Chemical Society C: Organic, 1966 - pubs.rsc.org
… By contrast, 2-aminonicotinaldehyde was prepared by the method of Albert and Reich from ethyl 2-aminonicotinate in 51:/, overall yield. Ethyl 2-amino-6-phenylnicotinate was similarly …
Number of citations: 81 pubs.rsc.org
RWJ Carney, J Wojtkunski, B Fechtig… - The Journal of …, 1971 - ACS Publications
This paper is concerned with the novel product formed from the reaction of an a „8-unsaturated amino ester, ethyl dimethylaminocrotonate, with benzoyl isothiocyanate. We earlier …
Number of citations: 5 pubs.acs.org
JL Chen, W Steglich - Journal of heterocyclic chemistry, 1993 - Wiley Online Library
… and ethyl 2-aminonicotinate [3]. Under the same conditions, however, the cyclocondensation between ethyl omethoxyphenylacetate and ethyl 3-aminopicolinate was unsuccessful. …
Number of citations: 15 onlinelibrary.wiley.com
RS Luo, SN Mao, CJ Liu, ZX Zhou… - Journal of Structural …, 2022 - Springer
… Synthesis of ethyl 2-aminonicotinate (2). Compound 2 was synthesized according to the existing … Ethyl 2-aminonicotinate (100.0 g, 601.8 mmol) was dissolved in acetonitrile (300 mL) at …
Number of citations: 1 link.springer.com
HA Parish Jr, RD Gilliom, WP Purcell… - Journal of Medicinal …, 1982 - ACS Publications
… Ethyl 2-aminonicotinate (3.0 g, 0.018 mol) and60 mL of 40% aqueous methylamine were heated in an autoclave for 4 h at 90 C. The solvent was removed under vacuum. …
Number of citations: 136 pubs.acs.org
SI KODATO, H WADA, S SAITO, M TAKEDA… - Chemical and …, 1987 - jstage.jst.go.jp
… Heating of ethyl 2-aminonicotinate (14b) with methylhydrazine yielded the secondary amide (16), which is isomeric with 15. The 1H-NMR spectrum of 16 showed the NMe signal at 6 …
Number of citations: 8 www.jstage.jst.go.jp
R Bartzatt - Drugs in R & D, 2007 - Springer
… Hydrolysis of compound I at the amide group will generate the alkylating species 2-[bis(2-chloroethyl)amino]ethyl-2-aminonicotinate. The co-product aspirin will function as an NSAID. …
Number of citations: 1 link.springer.com

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